5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Overview
Description
A deuterated labelled form of Pioglitazone Ketone (M-III) which is a metabolite of Pioglitazone, a prescription drug of the thiazolidinedione (TZD) class.
Mechanism of Action
Ketopioglitazone-d4, also known as 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione or Pioglitazone-d4 Ketone (M-III) (deuterated), is a deuterium-labeled derivative of the drug Pioglitazone . This compound has been incorporated with stable heavy isotopes of hydrogen, carbon, and other elements, largely as tracers for quantitation during the drug development process .
Target of Action
The primary target of Ketopioglitazone-d4 is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Ketopioglitazone-d4, like Pioglitazone, is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by Ketopioglitazone-d4 leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Ketopioglitazone-d4’s action is the normalization of glycemic levels in adults with type 2 diabetes mellitus . By promoting insulin sensitivity, it helps in the improved uptake of blood glucose .
Biochemical Analysis
Cellular Effects
The effects of Ketopioglitazone-d4 on various types of cells and cellular processes are complex and multifaceted. For example, in human hepatocellular carcinoma cells (HepG2), it has been shown to influence cellular bioenergetics by calorimetry and respirometry . It also appears to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that stable heavy isotopes like Ketopioglitazone-d4 are often used as tracers for quantitation during the drug development process .
Transport and Distribution
It is known that it can affect the pharmacokinetic and metabolic profiles of drugs .
Properties
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKLMFMQRAJNI-USSMZTJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670099 | |
Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215370-26-5 | |
Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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